4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-ethoxyphenol
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Overview
Description
4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-ethoxyphenol is a complex organic compound with the molecular formula C15H18N4OS This compound is notable for its unique structure, which includes a triazole ring, a cyclohexyl group, and a phenolic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-ethoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Formation of the Phenolic Ether: The phenolic ether is formed through an etherification reaction involving phenol and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenolic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted phenolic ethers.
Scientific Research Applications
4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its triazole ring can bind to metal ions, inhibiting metalloprotein enzymes. The phenolic ether group can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-1,2-benzenediol
- 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol
- Methyl 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate
Uniqueness
What sets 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-ethoxyphenol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H22N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-15-10-12(8-9-14(15)22)11-18-21-16(19-20-17(21)24)13-6-4-3-5-7-13/h8-11,13,22H,2-7H2,1H3,(H,20,24)/b18-11+ |
InChI Key |
DAIHDCGFPBGYBK-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3)O |
Origin of Product |
United States |
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